molecular formula C21H17NO3 B8541913 3-{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid CAS No. 89667-96-9

3-{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid

Cat. No.: B8541913
CAS No.: 89667-96-9
M. Wt: 331.4 g/mol
InChI Key: QABVDPANGGFXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid is a useful research compound. Its molecular formula is C21H17NO3 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89667-96-9

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

3-(3-phenyl-3-pyridin-3-ylprop-2-enoxy)benzoic acid

InChI

InChI=1S/C21H17NO3/c23-21(24)17-8-4-10-19(14-17)25-13-11-20(16-6-2-1-3-7-16)18-9-5-12-22-15-18/h1-12,14-15H,13H2,(H,23,24)

InChI Key

QABVDPANGGFXQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCOC2=CC=CC(=C2)C(=O)O)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-[3-(3-pyridyl)-3-phenyl-2-propenyloxy]benzoate (If-56, 1.5 g, 4.35 mmoles) was dissolved in a mixture of water (3 ml) and methanol (10 ml). To the solution was added sodium hydroxide (700 mg, 17.5 mmoles). The mixture was stirred for 2 hours at 60° C., which was then left standing for cooling. To the reaction solution was added water, the pH of which was adjusted to 5 with 1N hydrochloric acid, followed by extraction with ethyl acetate. The organic layer was washed with saturated saline, dried and the solvent was evaporated off. The residue was subjected to silica-gel column chromatography using ethyl acetate as eluant to yield 3-[3-(3-pyridyl)-3-phenyl-2-propenyloxy]benzoic acid (Ie-46) (1.15 g, 80%). Hydrolysis analogous to the above afforded substituted vinyl carboxylic acid derivatives (Ie-45-Ie-51, Ie-53, Ie-54) shown in Table 4-1.
Name
Methyl 3-[3-(3-pyridyl)-3-phenyl-2-propenyloxy]benzoate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.